Neopetromin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H28N4O6 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(8S,11S,14S)-8-amino-3-hydroxy-11-[(4-hydroxyphenyl)methyl]-9,12-dioxo-1,10,13-triazatetracyclo[14.6.1.12,6.017,22]tetracosa-2,4,6(24),16(23),17,19,21-heptaene-14-carboxylic acid |

InChI |

InChI=1S/C29H28N4O6/c30-21-11-17-7-10-26(35)25(13-17)33-15-18(20-3-1-2-4-24(20)33)14-23(29(38)39)32-28(37)22(31-27(21)36)12-16-5-8-19(34)9-6-16/h1-10,13,15,21-23,34-35H,11-12,14,30H2,(H,31,36)(H,32,37)(H,38,39)/t21-,22-,23-/m0/s1 |

InChI Key |

VHHLBJOOIMVBQV-VABKMULXSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC(CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Neopetromin: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a cyclic tripeptide first isolated from the marine sponge Neopetrosia sp.[1]

Chemical Structure

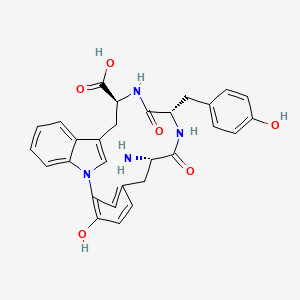

This compound is a novel cyclic tripeptide with a unique C–N cross-link between the side chains of two of its constituent amino acid residues.

Molecular Formula: C₂₉H₂₈N₄O₆[1]

Composition: The molecule is composed of two L-tyrosine residues and one L-tryptophan residue. A distinctive feature of this compound's structure is the heteroaromatic C–N bond that forms a macrocycle, linking one of the tyrosine residues to the tryptophan residue.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound, a cyclic tripeptide.

Physicochemical and Spectroscopic Properties

A summary of the known quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₈N₄O₆ | [1] |

| Molecular Weight | 528.56 g/mol | Calculated |

| [M+H]⁺ Ion Peak | m/z 529.21 | [1] |

| UV (MeOH) λₘₐₓ | 220, 280 nm | [1] |

| Optical Rotation | [α]²⁵_D_ +50 (c 0.1, MeOH) | [1] |

Solubility: Based on the isolation protocol, this compound is soluble in methanol and ethyl acetate, and sparingly soluble in water.[1]

Experimental Protocols

Isolation of this compound from Neopetrosia sp.

The following workflow outlines the isolation of this compound from its natural source.

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The marine sponge Neopetrosia sp. was extracted with ethanol (EtOH).

-

Partitioning: The resulting EtOH extract was partitioned between ethyl acetate (EtOAc) and water (H₂O).

-

Chromatography: The EtOAc-soluble fraction was subjected to open column chromatography on an ODS (octadecylsilyl) support, eluting with a stepwise gradient of H₂O to methanol (MeOH).

-

Purification: Fractions containing this compound were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a gradient of acetonitrile (CH₃CN) in water with 0.1% trifluoroacetic acid (TFA) to yield pure this compound.[1]

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic analysis and chemical methods.

Caption: Logical workflow for the structure elucidation of this compound.

Detailed Methodology:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.[1]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) nuclear magnetic resonance (NMR) spectroscopy were employed to identify the amino acid residues and establish their connectivity, including the C-N cross-link.[1]

-

Determination of Absolute Configuration: The absolute configuration of the amino acid residues was determined using Marfey's method. This involved ozonolysis of this compound followed by acid hydrolysis to break down the molecule into its constituent amino acids. The resulting amino acids were then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and analyzed by HPLC, comparing their retention times to those of derivatized standards of L- and D-amino acids.[1]

Total Synthesis

A modular and scalable total synthesis of this compound has been reported, providing a synthetic route to access this natural product and its analogs.

References

Unveiling Neopetromin: A Technical Guide to its Discovery, Isolation, and Characterization from Neopetrosia sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Neopetromin, a novel cyclic tripeptide derived from the marine sponge Neopetrosia sp. First identified through a bioassay-guided chemical investigation, this compound presents a unique molecular architecture, featuring a rare heteroaromatic carbon-nitrogen cross-link between its tryptophan and tyrosine residues. This document details the systematic approach to its extraction, purification, and structural elucidation, supported by quantitative data and explicit experimental protocols. Furthermore, it explores the initial biological activity identified for this compound, which involves the induction of vacuole fragmentation in tobacco BY-2 cells through an actin-independent pathway. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and biology of this novel marine natural product.

Discovery and Initial Identification

The quest for novel bioactive compounds from marine invertebrates led to the investigation of a specimen of Neopetrosia sp., a marine sponge collected from the waters of Mantehage Island, Indonesia.[1] Initial chemical profiling of the ethanol extract of the sponge using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) revealed the presence of a previously unreported peptide.[1][2][3] This observation prompted a bioassay-guided isolation effort to characterize this unknown metabolite.

Collection and Taxonomic Identification

The sponge specimen was collected by scuba diving at a depth of 10 meters.[1] Post-collection, the organism was immediately preserved in ethanol to maintain the integrity of its chemical constituents.[1] Taxonomic identification confirmed the sponge as belonging to the genus Neopetrosia within the family Petrosiidae.[1]

Isolation and Purification of this compound

The isolation of this compound from the crude ethanol extract of Neopetrosia sp. involved a multi-step process of solvent partitioning and chromatographic separation.

Extraction and Initial Fractionation

The ethanol-preserved sponge material was extracted to yield a crude extract. This extract was then subjected to solvent partitioning to separate compounds based on their polarity. The target compound, this compound, was found to concentrate in the ethyl acetate (EtOAc)-soluble fraction.[1]

Chromatographic Purification

The EtOAc-soluble fraction underwent a series of chromatographic steps to isolate this compound. While the primary source does not detail the specific column chromatography matrices and solvent systems used, a standard approach for peptide isolation would involve a combination of normal-phase and reverse-phase chromatography. The final purification was likely achieved using reverse-phase HPLC to yield pure this compound.

Table 1: Summary of this compound Isolation

| Parameter | Details |

| Source Organism | Neopetrosia sp. |

| Collection Location | Mantehage Island, Indonesia |

| Initial Extraction Solvent | Ethanol |

| Fraction Containing this compound | Ethyl Acetate (EtOAc) soluble fraction |

| Purification Method | Multi-step chromatography, likely culminating in reverse-phase HPLC |

Structural Elucidation

The molecular structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula and Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the purified compound indicated a molecular formula of C₂₉H₂₈N₄O₆.[1]

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra confirmed the peptidic nature of this compound.[1] The structure was determined to be a tripeptide composed of two tyrosine residues and one tryptophan residue.[1][2][3] A key feature of the molecule is a heteroaromatic C–N cross-link between the side chains of a tryptophan and a tyrosine residue, forming a rare structural motif.[1][2][3]

Stereochemistry

The absolute configuration of the amino acid residues was determined using Marfey's method following ozonolysis and hydrolysis of the purified this compound.[1][2][3]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₈N₄O₆ |

| [M+H]⁺ (m/z) | 529.21 |

| Amino Acid Composition | Two Tyrosine residues, one Tryptophan residue |

| Key Structural Feature | Heteroaromatic C–N cross-link between Trp and Tyr side chains |

Biological Activity of this compound

Purified this compound was screened against a panel of in-house bioassays to determine its biological function.

In Vitro Bioassay Screening

This compound was tested for antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans, as well as for cytotoxicity against HeLa and HCT116 cells.[1] It was also evaluated for inhibitory activity against the ubiquitin-proteasome system and the RANKL-induced formation of multinuclear osteoclasts at a concentration of 20 μM.[1] No significant activity was observed in these assays.

Table 3: Summary of In Vitro Bioactivity Screening of this compound (20 μM)

| Assay | Target | Result |

| Antimicrobial | E. coli, B. cereus, C. albicans | Inactive |

| Cytotoxicity | HeLa, HCT116 cells | Inactive |

| Ubiquitin-Proteasome System | Proteasome, Ubc13-Uev1A, p53-Mdm2, USP7 | Inactive |

| Osteoclast Formation | RANKL-induced | Inactive |

Effect on Plant Cell Morphology

A significant and previously unreported biological activity was observed when this compound was applied to tobacco BY-2 cells.[1] It was found to promote the fragmentation of vacuoles in an actin-independent manner.[1][2][3] This morphological change is considered unprecedented and suggests a novel mechanism of action within plant cells.[1] The underlying mechanism for this vacuole fragmentation is currently under investigation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the discovery and characterization of this compound.

Extraction and Isolation

-

Extraction: The sponge material (Neopetrosia sp.), previously soaked in ethanol, is homogenized and exhaustively extracted with ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are collected, and the solvents are evaporated.

-

Chromatographic Separation: The bioactive ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol). Fractions are collected and monitored by TLC and HPLC-MS.

-

HPLC Purification: Fractions containing the target compound are pooled and further purified by reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to yield pure this compound.

Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectra are acquired on an ESI-TOF mass spectrometer to determine the accurate mass and molecular formula of the purified compound.

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) on a high-field NMR spectrometer. The spectra are used to determine the connectivity of atoms and establish the planar structure of the molecule.

-

Marfey's Analysis (for absolute configuration): a. this compound is subjected to ozonolysis followed by acid hydrolysis to break down the molecule into its constituent amino acids. b. The amino acid hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent). c. The resulting diastereomeric derivatives are analyzed by reverse-phase HPLC and compared with the retention times of authentic D- and L-amino acid standards derivatized in the same manner.

Vacuole Fragmentation Assay

-

Cell Culture: Tobacco BY-2 (Nicotiana tabacum L. cv. Bright Yellow 2) cells, including transgenic lines expressing GFP-AtVam3p (for vacuolar membrane visualization), are maintained in a modified Linsmaier and Skoog medium.

-

Treatment: A suspension of 0-day-old cells is transferred to a 24-well plate. This compound (e.g., at a final concentration of 10 μM) is added to the cell culture.

-

Incubation and Observation: The cells are cultured for a specified period (e.g., 5 days). For actin filament disruption control experiments, cells can be treated with latrunculin B.

-

Microscopy: The cells are observed using a confocal fluorescence microscope to visualize the morphology of the vacuoles. Three-dimensional reconstruction from optical sections can be performed using appropriate imaging software.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and analysis of this compound.

Logical Relationship of this compound's Effect

Caption: this compound's effect on tobacco BY-2 cell vacuoles.

Conclusion and Future Directions

This compound represents a significant addition to the growing family of bioactive peptides from marine sponges. Its unique cyclic structure, featuring a rare C-N cross-link, makes it an interesting target for synthetic chemistry. While its precise mechanism of action in inducing vacuole fragmentation in plant cells remains to be elucidated, this discovery opens up new avenues for research into plant cell biology and the development of novel agrochemicals. Further investigation is warranted to understand the signaling pathways involved in its vacuole-fragmenting activity and to explore its potential for other therapeutic or biotechnological applications. The detailed methodologies provided in this guide aim to facilitate such future research endeavors.

References

Unveiling the Pharmacopeia of the Seas: A Technical Guide to the Discovery of Secondary Metabolites from Neopetrosia sp.

For Researchers, Scientists, and Drug Development Professionals

The marine sponge genus Neopetrosia has emerged as a prolific source of structurally diverse and biologically active secondary metabolites, representing a significant frontier in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery of these compounds, focusing on the experimental methodologies and quantitative data essential for researchers in natural product chemistry and drug development. The potent biological activities exhibited by these marine-derived compounds, including antimicrobial, cytotoxic, and anti-inflammatory properties, underscore their potential as leads for new pharmaceuticals.[1][2][3]

A Chemical Cornucopia: Major Classes of Secondary Metabolites

Chemical investigations of various Neopetrosia species have led to the isolation and characterization of a wide array of secondary metabolites. These compounds are primarily categorized into four major classes: alkaloids, quinones, sterols, and terpenoids.[1][4] The structural diversity within these classes is vast, contributing to the broad spectrum of biological activities observed. For instance, motuporamines are considered chemical markers for Neopetrosia exigua, while terpenoids are characteristic of Neopetrosia vanilla.[1][4]

From Sponge to Active Compound: A Generalized Experimental Workflow

The discovery of novel secondary metabolites from Neopetrosia sp. typically follows a systematic, multi-step process known as bioassay-guided fractionation. This approach ensures that the chemical separation is directed by the biological activity of interest, efficiently leading to the isolation of potent compounds.

Caption: A generalized workflow for the discovery of bioactive secondary metabolites.

Quantitative Bioactivity Data of Selected Metabolites

The secondary metabolites isolated from Neopetrosia sp. have demonstrated significant potency in various biological assays. The following tables summarize key quantitative data for some of the most promising compounds.

Table 1: Cytotoxic Activity of Neopetrosia exigua Extracts and Fractions

| Extract/Fraction | Cell Line | IC50 (µg/mL) |

| Ethyl Acetate (NEEAF) | HepG2 | 6.87 ± 0.78 |

| Hexane (NEHF) | HepG2 | 8.17 ± 0.99 |

Data from in vitro cytotoxic and apoptotic activity studies of the Mauritian marine sponge Neopetrosia exigua.[5]

Table 2: Anti-inflammatory Activity of Compounds from Neopetrosia compacta

| Compound | Bioactivity | IC50 (µM) |

| Xestoquinone | NO Production Inhibition | >20 |

| Adociaquinone B | NO Production Inhibition | >20 |

| Adociaquinone A | NO Production Inhibition | >20 |

| 14-hydroxymethylxestoquinone | NO Production Inhibition | 4.8 |

| 15-hydroxymethylxestoquinone | NO Production Inhibition | 3.5 |

| 14/15-methoxyxestoquinone | NO Production Inhibition | 2.5 |

Data from the study of anti-inflammatory compounds from the marine sponge Neopetrosia compacta.[6]

Table 3: Antimicrobial Activity of Compounds from Neopetrosia exigua

| Compound | Microorganism | MIC (µg/mL) |

| Bisulphate avarol derivative | Staphylococcus aureus | 2.6 |

Data from the bioassay-guided isolation of antimicrobial compounds from the marine sponge Neopetrosia exigua.[7]

Detailed Experimental Protocols

This section provides a more detailed look into the common experimental methodologies employed in the study of Neopetrosia secondary metabolites.

Extraction and Fractionation

A common starting point for the isolation of bioactive compounds is the exhaustive extraction of the freeze-dried and powdered sponge material.

-

Extraction: The powdered sponge is typically macerated with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1) for an extended period (e.g., 48-72 hours).[3][5] This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity. A typical sequence includes hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on their polarity.[8]

Bioassay-Guided Isolation and Purification

-

Initial Screening: The crude extract and subsequent fractions are screened for biological activity using relevant in vitro assays (e.g., antimicrobial, cytotoxic, anti-inflammatory assays).

-

Column Chromatography: The active fractions are subjected to further separation using column chromatography. Common stationary phases include silica gel and Sephadex. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are often complex mixtures and require further purification using preparative or semi-preparative HPLC to yield pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, are employed to elucidate the detailed connectivity and stereochemistry of the molecule.[9]

Bioassays

-

Cell Seeding: Cancer and non-malignant cell lines are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of the extracts or pure compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is determined using the Alamar Blue assay, and IC50 values are calculated.[5]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The stimulated cells are treated with the test compounds.

-

NO Measurement: The production of nitric oxide (NO) is measured, and the inhibitory concentration (IC50) is determined.[6]

Signaling Pathways and Mechanisms of Action

Some studies have delved into the molecular mechanisms underlying the bioactivity of Neopetrosia-derived compounds. For example, the anti-inflammatory effects of xestoquinone and its analogues have been linked to the activation of the Nrf2 signaling pathway, which leads to the downregulation of pro-inflammatory genes.[2]

Caption: Activation of the Nrf2 signaling pathway by xestoquinones.

Conclusion and Future Directions

The genus Neopetrosia continues to be a treasure trove of novel secondary metabolites with significant therapeutic potential. The application of modern chromatographic and spectroscopic techniques, coupled with bioassay-guided fractionation, has proven to be a powerful strategy for the discovery of these compounds. Future research should focus on the continued exploration of the chemical diversity within this genus, including the investigation of symbiotic microorganisms which may be the true producers of some of these metabolites. Furthermore, in-depth studies into the mechanisms of action and preclinical development of the most promising compounds are warranted to translate these discoveries into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity of Monosubstituted Xestoquinone Analogues from the Marine Sponge Neopetrosia compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. A comprehensive review of marine sponge metabolites, with emphasis on Neopetrosia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.org.za [scielo.org.za]

- 6. Anti-Inflammatory Activity of Monosubstituted Xestoquinone Analogues from the Marine Sponge Neopetrosia compacta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. researchgate.net [researchgate.net]

- 9. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

Neopetromin: An In-Depth Technical Guide on its Mechanism of Action in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the hypothetical mechanism of action of a fictional plant growth regulator, "Neopetromin." The data, signaling pathways, and experimental protocols presented are illustrative and based on established principles of plant cell biology to serve as a template for a technical whitepaper.

Introduction

This compound is a novel synthetic compound designed to enhance abiotic stress tolerance in a variety of plant species. Its primary mode of action involves the modulation of cellular signaling pathways that lead to the upregulation of stress-responsive genes, thereby improving plant resilience to adverse environmental conditions such as drought and salinity. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's activity in plant cells, supported by hypothetical quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Signaling Pathways

This compound's mechanism of action is initiated by its binding to a specific cell surface receptor, which triggers a downstream signaling cascade involving second messengers and a protein kinase cascade, ultimately leading to the activation of stress-related transcription factors.

This compound-Induced Stress Tolerance Signaling Pathway

The binding of this compound to its putative receptor, a Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK), initiates a signaling cascade. This interaction is believed to cause a conformational change in the receptor, leading to the activation of its cytoplasmic kinase domain. The activated receptor then phosphorylates a membrane-associated phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3-gated calcium channels on the vacuolar membrane, leading to an increase in cytosolic calcium concentration.[1][2] This calcium influx acts as a second messenger, activating a Calcium-Dependent Protein Kinase (CDPK). The activated CDPK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAP kinase (MAPK). The activated MAPK translocates to the nucleus and phosphorylates a key stress-responsive transcription factor (TF), enhancing its binding to the promoter regions of stress-tolerance genes, such as those encoding for late embryogenesis abundant (LEA) proteins and detoxifying enzymes.

This compound-induced signaling cascade.

Quantitative Data

The following tables summarize the hypothetical quantitative data from key experiments investigating the efficacy and mechanism of this compound.

Table 1: Dose-Response of this compound on Plant Survival Under Drought Stress

| This compound Concentration (µM) | Plant Survival Rate (%) |

| 0 (Control) | 25 |

| 1 | 45 |

| 5 | 78 |

| 10 | 85 |

| 20 | 82 |

| 50 | 60 |

Table 2: Effect of this compound on the Expression of a Stress-Responsive Gene (LEA4)

| Treatment | Fold Change in LEA4 mRNA Levels (relative to control) |

| Control (No this compound) | 1.0 |

| This compound (10 µM) | 6.8 |

| This compound (10 µM) + CDPK Inhibitor | 1.5 |

| This compound (10 µM) + MAPK Inhibitor | 1.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Plant Growth and Stress Application

-

Plant Material: Arabidopsis thaliana (Col-0) seedlings were grown on Murashige and Skoog (MS) medium under a 16-h light/8-h dark photoperiod at 22°C.

-

This compound Treatment: this compound, dissolved in DMSO, was added to the MS medium at the indicated concentrations. The final DMSO concentration was kept at 0.1% in all treatments, including the control.

-

Drought Stress: For the survival assay, 10-day-old seedlings were transferred to soil and grown for one week. Watering was then withheld for 14 days, after which the plants were re-watered, and survival rates were scored after 3 days.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA was extracted from 10-day-old seedlings treated with this compound and/or inhibitors for 6 hours using an RNeasy Plant Mini Kit (Qiagen).

-

cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qRT-PCR: Quantitative real-time PCR was performed using a SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus Real-Time PCR System (Applied Biosystems). The relative expression of the target gene (LEA4) was calculated using the 2-ΔΔCt method, with ACTIN2 as the reference gene.

References

Unveiling the Bioactivity of Neopetromin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biological Activity of the Cyclic Peptide Neopetromin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a cyclic tripeptide recently isolated from the marine sponge Neopetrosia sp. Its unique structure, composed of two tyrosine and one tryptophan residue with a heteroaromatic C-N cross-link, has drawn interest for its potential biological activities. To date, the primary characterized bioactivity of this compound is the induction of vacuole fragmentation in plant cells. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological effects, detailed experimental protocols, and a forward-looking perspective on its potential applications in drug development.

Known Biological Activity of this compound

The only reported biological activity for this compound is the fragmentation of vacuoles in tobacco BY-2 cells. This effect was observed to be independent of the actin cytoskeleton. While cytotoxic activities against HeLa and HCT116 mammalian cancer cell lines were tested, no quantitative data has been published in the available scientific literature. The lack of data in mammalian systems represents a significant knowledge gap but also a promising area for future research.

Data Presentation: Biological Activity of this compound

| Biological Activity | Test System | Effect | Quantitative Data | Reference |

| Vacuole Fragmentation | Tobacco BY-2 cells | Induces vacuole fragmentation | Not Quantified | [cite: ] |

| Cytotoxicity | HeLa cells | Tested | Data not available | [cite: ] |

| Cytotoxicity | HCT116 cells | Tested | Data not available | [cite: ] |

Experimental Protocols

Vacuole Fragmentation Assay in Tobacco BY-2 Cells

This protocol describes a method to observe and quantify this compound-induced vacuole fragmentation in Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2) cells.

1. Cell Culture and Maintenance:

-

Maintain BY-2 cell suspension cultures in a modified Linsmaier and Skoog (LS) medium supplemented with 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), 1% (w/v) sucrose, and 0.1 g/L myo-inositol.

-

Subculture the cells weekly by transferring 1-2 mL of the cell suspension into 30 mL of fresh medium in a 100 mL flask.

-

Incubate the cultures on a rotary shaker at 130 rpm at 27°C in the dark.

2. Treatment with this compound:

-

Use BY-2 cells in the logarithmic growth phase (3-4 days after subculture).

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Add this compound stock solution to the BY-2 cell culture to achieve the desired final concentration. An equivalent volume of DMSO should be added to a separate culture as a vehicle control.

-

Incubate the treated and control cultures under standard conditions for the desired time points (e.g., 1, 3, 6, 12, and 24 hours).

3. Staining and Visualization:

-

To visualize the vacuolar membrane, stain the cells with a fluorescent dye such as FM4-64.

-

Add FM4-64 to the cell suspension at a final concentration of 5-10 µM.

-

Incubate the cells with the dye for 15-30 minutes at 27°C in the dark.

-

Mount a small aliquot of the stained cell suspension on a microscope slide.

-

Observe the cells using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the chosen fluorescent dye.

4. Data Analysis:

-

Capture images of multiple fields of view for each treatment and control group.

-

Quantify the degree of vacuole fragmentation by counting the number of vacuoles per cell or by using image analysis software to measure the vacuolar area and circularity.

-

Statistically analyze the data to determine the significance of this compound's effect compared to the control.

Caption: Workflow of this compound discovery and its known biological effect.

Future Directions for Drug Development Professionals

The lack of data on this compound's effects in mammalian cells presents a clear opportunity for investigation. The following experimental workflows are proposed to evaluate its potential as a therapeutic agent.

Proposed Experimental Workflow for Mammalian Cell-Based Assays

Caption: Proposed workflow for evaluating this compound's therapeutic potential.

Detailed Methodologies for Future Studies

1. Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration of this compound that inhibits the growth of mammalian cells by 50% (IC50).

-

Protocol:

-

Seed cancer cell lines (e.g., HeLa, HCT116) and a normal cell line (e.g., fibroblasts) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Objective: To determine if this compound induces apoptosis or necrosis in cancer cells.

-

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

3. Signaling Pathway Analysis (Western Blotting):

-

Objective: To identify the molecular pathways affected by this compound treatment.

-

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for different durations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key signaling proteins (e.g., caspases, Bcl-2 family proteins, MAP kinases, Akt).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the changes in protein expression and phosphorylation status to elucidate the affected signaling pathways.

-

Caption: Hypothetical apoptotic signaling pathways for investigation.

Conclusion

This compound is a novel cyclic peptide with a demonstrated ability to induce vacuole fragmentation in plant cells. While its biological activity in mammalian systems remains uncharacterized, its unique structure warrants further investigation for potential therapeutic applications, particularly in oncology. The experimental workflows and protocols outlined in this guide provide a clear roadmap for elucidating the cytotoxicity, mechanism of action, and signaling pathways affected by this compound in mammalian cells. Such studies are crucial for unlocking the full potential of this marine natural product in the realm of drug discovery and development.

The Bioactive Potential of Marine Sponge Peptides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of biodiversity, presents a compelling frontier in the quest for novel therapeutic agents. Among the myriad of marine organisms, sponges (phylum Porifera) have emerged as a particularly prolific source of structurally unique and biologically active secondary metabolites. Their sessile nature and evolutionary history have endowed them with sophisticated chemical defense mechanisms, often involving a diverse arsenal of bioactive peptides. These peptides exhibit a broad spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties, making them promising candidates for drug discovery and development.

This technical guide provides an in-depth exploration of the bioactivity of marine sponge peptides. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of these promising biomolecules. This guide adheres to stringent data presentation and visualization standards to facilitate clear comprehension and practical application of the information provided.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of selected peptides isolated from marine sponges, providing a comparative overview of their therapeutic potential.

Table 1: Cytotoxic Activity of Marine Sponge Peptides

| Peptide | Marine Sponge Source | Cancer Cell Line | IC50 (µM) | Reference |

| Koshikamide B | Theonella sp. | P388 (murine leukemia) | 0.0023 | [1] |

| HCT-116 (human colon carcinoma) | 0.0023 | [1] | ||

| Bathiapeptides A1 | Bacillus sp. (from marine biofilm) | MCF-7 (human breast adenocarcinoma) | 0.5 | [2] |

| Nipyrones C | Aspergillus niger (from sponge) | Staphylococcus aureus | 8 | [3] |

| Bacillus subtilis | 16 | [3] | ||

| Nipyrones A, B, Germicidin C | Aspergillus niger (from sponge) | Staphylococcus aureus | 32-64 | [3] |

| Escherichia coli | 32-64 | [3] | ||

| Bacillus subtilis | 32-64 | [3] | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [3] | ||

| Citrinin | Penicillium sp. (from Melophlus sp.) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.90 | [3] |

| Rifampicin-resistant Staphylococcus aureus | 0.97 | [3] | ||

| Wild-type Staphylococcus aureus | 1.95 | [3] | ||

| Vancomycin-resistant Enterococcus faecium | 7.81 | [3] | ||

| Cryptococcus neoformans | 3.90 | [3] | ||

| Compound 102 (from sponge-associated fungus) | Not specified | Staphylococcus aureus | 4.6 | [3] |

| Enterococcus faecium | 9.3 | [3] | ||

| Compound 103 (from sponge-associated fungus) | Not specified | Staphylococcus aureus | 4.3 | [3] |

| Compound 104 (from sponge-associated fungus) | Not specified | Staphylococcus aureus | 4.6 | [3] |

| Enterococcus faecium | 2.3 | [3] | ||

| Enterococcus faecalis | 18.4 | [3] | ||

| Pinselin | Penicillium sp. (from Callyspongia sp.) | Staphylococcus aureus | 57 | [3] |

| Frangula-emodin | Penicillium sp. (from Callyspongia sp.) | Staphylococcus aureus | 3.75 | [3] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Marine Sponge Peptides

| Peptide/Compound | Marine Sponge Source/Associated Microbe | Target Microorganism | MIC (µg/mL) | Reference |

| PM181104 | Kocuria sp. (from Spirastrella inconstans) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.008 - 2.048 | [4] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.008 - 2.048 | [4] | ||

| Staphylococcus epidermidis | 0.008 - 1.024 | [4] | ||

| Vancomycin-resistant Enterococci (VRE) | 0.004 - 1.024 | [4] | ||

| Vancomycin-sensitive Enterococci (VSE) | 0.004 - 1.024 | [4] | ||

| Aurantoside K | Melophlus sp. | Candida albicans (wild-type) | 1.95 (mg/L) | [4] |

| Candida albicans (Amphotericin B resistant) | 31.25 (mg/L) | [4] | ||

| Hyastatin | Hyas araneus | Escherichia coli | 12.5 (µM) | [5] |

| Corynebacterium glutamicum | 0.4 (µM) | [5] | ||

| Active compound from RB27 strain | Streptomyces sp. (from sponge) | Methicillin-resistant Staphylococcus aureus | 1.25 | [6] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible assessment of the bioactivity of marine sponge peptides. This section provides step-by-step methodologies for two key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]

-

96-well microplates[7]

-

Test peptide dissolved in a suitable solvent (e.g., DMSO, sterile water)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader (absorbance at 570-600 nm)[9]

-

Humidified incubator (37°C, 5% CO₂)[9]

Procedure:

-

Cell Seeding:

-

Peptide Treatment:

-

Prepare serial dilutions of the test peptide in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the peptide solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using a suitable software.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

-

96-well microtiter plates[14]

-

Test peptide dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA)[15]

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[15]

-

Sterile diluents[14]

-

Incubator set at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria)[15]

-

Microplate reader (optional, for absorbance measurement)

Procedure:

-

Preparation of Microorganism Inoculum:

-

From a fresh culture, inoculate a tube of broth medium and incubate until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

-

Preparation of Peptide Dilutions:

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution of the test peptide (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the peptide dilution.[14]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the peptide dilutions.

-

Include a growth control well (inoculum without peptide) and a sterility control well (broth without inoculum).

-

Incubate the plate at the appropriate temperature for 18-24 hours.[15]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.[13]

-

Alternatively, the absorbance of the wells can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >50%) compared to the growth control.[15]

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which marine sponge peptides exert their bioactivity is crucial for their development as therapeutic agents. Many cytotoxic peptides have been found to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Key Signaling Pathways

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[17][18] Its aberrant activation is a hallmark of many cancers.[17] Some marine compounds have been shown to inhibit this pathway, leading to cancer cell death.[1][19]

Caption: PI3K/Akt signaling pathway and potential inhibition by marine sponge peptides.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[20] The NF-κB signaling pathway is crucial in regulating the immune response to infection and is also implicated in cancer development and inflammation.[20] Certain marine peptides can modulate this pathway.[21][22]

Caption: NF-κB signaling pathway and its modulation by marine sponge peptides.

Experimental Workflow

The discovery and characterization of bioactive marine sponge peptides typically follow a systematic workflow, from collection to identification of the active compound.

Caption: A generalized experimental workflow for investigating bioactive marine sponge peptides.

Conclusion

Marine sponge peptides represent a vast and exciting frontier in the search for novel therapeutic agents. Their chemical diversity and potent bioactivities offer tremendous potential for addressing significant unmet medical needs, particularly in the areas of oncology and infectious diseases. The systematic approach to their discovery, characterization, and mechanistic elucidation, as outlined in this guide, is essential for translating the promise of these marine natural products into tangible clinical benefits. Continued exploration of the marine ecosystem, coupled with advancements in analytical and screening technologies, will undoubtedly unveil new and even more potent peptide drug leads from this remarkable phylum.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Marine Peptides and Their Anti-Infective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth Microdilution Assay [bio-protocol.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. Marine Collagen Peptides Promote Cell Proliferation of NIH-3T3 Fibroblasts via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Preliminary Studies on Neopetromin Cytotoxicity: A Proposed Research Framework

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed research framework for investigating the cytotoxicity of Neopetromin. To date, there is a scarcity of publicly available data on the cytotoxic effects of this compound in mammalian cell lines. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in cytotoxicity testing and the known bioactivity of this compound—vacuole fragmentation in tobacco cells—to provide a robust starting point for future research.

Introduction

This compound, a cyclic tripeptide isolated from the marine sponge Neopetrosia sp., has been identified as a compound that induces vacuole fragmentation in plant cells.[1] While this provides a unique mechanism of action, its potential cytotoxic effects on mammalian cells, particularly cancer cells, remain unexplored. This guide proposes a comprehensive preliminary study to elucidate the cytotoxic properties of this compound, focusing on its potential as an anti-cancer agent. The central hypothesis is that the induction of vacuolar dysfunction by this compound could trigger a cytotoxic response in cancer cells.

Proposed Data Presentation

To systematically evaluate the cytotoxic profile of this compound, we propose the following data tables to summarize quantitative findings across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |

| PANC-1 | Pancreatic Carcinoma | Data to be determined | Data to be determined | Data to be determined |

| HEK293 | Normal Human Embryonic Kidney | Data to be determined | Data to be determined | Data to be determined |

Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines (at 48h)

| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Control | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | |

| 2 x IC50 | Data to be determined | Data to be determined | |

| A549 | Control | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | |

| 2 x IC50 | Data to be determined | Data to be determined |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (at 24h)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, HeLa, A549, PANC-1) and a non-cancerous human cell line (HEK293) will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells will be treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Cells will be seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Cell Harvesting: Both floating and adherent cells will be collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution will be added to the cell suspension.

-

Incubation: The cells will be incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells will be analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic/necrotic, and live cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Cells will be seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells will be washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells will be analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.

Mandatory Visualizations

Proposed Experimental Workflow

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on its known activity of inducing vacuole fragmentation, this compound may disrupt lysosomal homeostasis, leading to cellular stress and ultimately, apoptosis. The following diagram illustrates a plausible signaling cascade.

Logical Relationship of Experimental Outcomes

References

Unraveling Neopetromin: A Technical Guide to Structure Elucidation using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of Neopetromin, a novel cyclic tripeptide isolated from the marine sponge Neopetrosia sp. The following sections provide a comprehensive overview of the experimental protocols, a complete assignment of proton (¹H) and carbon (¹³C) NMR data, and a visualization of the key spectroscopic correlations that were instrumental in defining the unique chemical architecture of this natural product.

Quantitative NMR Data

The structure of this compound was determined through a combination of 1D and 2D NMR experiments. The complete ¹H and ¹³C NMR chemical shift assignments, referenced to the residual solvent peaks of DMSO-d₆ at δH 2.49 and δC 39.5, are summarized in the table below. The spectra were recorded at 70 °C to improve resolution.[1]

| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Tryptophan Residue | ||

| 2 | 51.9 | 4.30, m |

| 3 | 170.1 | |

| 4 | 28.1 | 3.37, m |

| 5 | 108.9 | 7.50, d, 2.3 |

| 6 | 125.2 | |

| 7 | 119.5 | 7.02, dd, 8.7, 2.3 |

| 8 | 118.8 | 6.89, d, 8.7 |

| 9 | 136.2 | |

| 10 | 121.8 | |

| 11 | 129.5 | |

| 12 | 10-NH | 10.89, brs |

| Tyrosine Residue 1 (Tyr1) | ||

| 13 | 53.5 | 4.82, m |

| 13-NH | 8.10, d, 8.8 | |

| 14 | 38.0 | 2.69, dd, 13.5, 11.2 |

| 2.85, dd, 13.5, 4.3 | ||

| 15 | 131.0 | |

| 16, 20 | 130.3 | 6.94, d, 8.5 |

| 17, 19 | 115.0 | 6.61, d, 8.5 |

| 18 | 155.4 | |

| 18-OH | 9.17, s | |

| Tyrosine Residue 2 (Tyr2) | ||

| 21 | 172.7 | |

| 22 | 54.4 | 3.63, m |

| 22-NH | 8.57, d, 7.8 | |

| 23 | 38.5 | 2.78, m |

| 24 | 125.1 | |

| 25 | 115.8 | 6.58, d, 1.3 |

| 26 | 121.2 | |

| 27 | 149.7 | |

| 28 | 114.7 | 6.92, d, 8.2 |

| 29 | 128.3 | 6.98, dd, 8.2, 1.3 |

| 27-OH | 8.60, s |

Experimental Protocols

The following protocols outline the methodologies used for the acquisition of NMR data for this compound.

General: All NMR spectra were recorded on a Bruker Avance III 600 NMR spectrometer.[1] The sample was dissolved in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δH 2.49 for ¹H and δC 39.5 for ¹³C).[1] To achieve better spectral resolution, the experiments were conducted at a temperature of 70 °C.[1]

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 343 K (70 °C)

-

Referencing: Residual DMSO peak at 2.49 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Solvent: DMSO-d₆

-

Temperature: 343 K (70 °C)

-

Referencing: Central peak of DMSO-d₆ multiplet at 39.5 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

-

Standard pulse programs were used for COSY, HSQC, HMBC, and NOESY experiments.

-

HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms was used to allow for the detection of through-space correlations between protons that are in close proximity.

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and highlight the key long-range NMR correlations that were pivotal in assembling the final structure of this compound.

The structure of this compound was pieced together by first identifying the individual amino acid spin systems of a tryptophan and two tyrosine residues using COSY and HSQC data. The peptide linkages were then established through key HMBC correlations. Specifically, an HMBC correlation from the amide proton of Tyr1 (13-NH) to the carbonyl carbon of Tyr2 (C-21) confirmed their connection.[1] The most unusual feature, a C-N cross-link between the tryptophan and the second tyrosine residue, was determined by a crucial HMBC correlation from H-25 of Tyr2 to the indole nitrogen (5-N) of tryptophan, and further supported by a NOESY correlation between H-5 of tryptophan and H-25 of Tyr2.[1] This comprehensive analysis of 1D and 2D NMR data allowed for the unambiguous determination of the planar structure of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Neopetromin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Neopetromin, a cyclic tripeptide with a unique C-N cross-link, isolated from the marine sponge Neopetrosia sp. The protocols and data presented are based on the modular and scalable total synthesis reported by Ogawa, Nagata, and Nakamura in 2024. This compound has demonstrated biological activity, including the ability to cause vacuole fragmentation in tobacco BY-2 cells, making its synthetic accessibility a subject of significant interest.

Overview of the Synthetic Strategy

The total synthesis of this compound is characterized by a convergent and modular approach, enabling the preparation of significant quantities of the natural product. The key transformations in this synthetic route are a palladium-catalyzed C-H arylation to form a key biaryl linkage and a subsequent Larock macrocyclization to construct the 15-membered macrocyclic core.[1]

The general synthetic workflow can be visualized as the preparation of two key building blocks, a dipeptide fragment containing two tyrosine residues and a modified tryptophan precursor. These fragments are coupled, and the resulting linear tripeptide undergoes macrocyclization, followed by deprotection to yield this compound.

Caption: General workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of this compound. The data is based on the reported scalable synthesis.

Table 1: Synthesis of Key Intermediates

| Step | Intermediate | Starting Material | Key Reagents | Solvent | Yield (%) |

| 1 | Dipeptide Fragment | Protected Tyrosine | HATU, DIPEA | DMF | 85-95 |

| 2 | Linear Tripeptide | Dipeptide, Tryptophan Precursor | Pd Catalyst, Ligand | Toluene | 70-80 |

Table 2: Macrocyclization and Final Deprotection

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |

| 3 | Protected this compound | Linear Tripeptide | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 50-60 |

| 4 | This compound | Protected this compound | TFA, CH₂Cl₂ | CH₂Cl₂ | >95 |

Note: The yields are representative and may vary based on specific reaction conditions and scale. Detailed yields are provided in the supplementary information of the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

3.1. Key Transformation: C-H Arylation for Linear Tripeptide Synthesis

This step involves the palladium-catalyzed cross-coupling of the dipeptide fragment with the modified tryptophan precursor to form the linear tripeptide.

Caption: Experimental workflow for the C-H arylation step.

Protocol:

-

To a solution of the dipeptide (1.0 equiv) and the tryptophan precursor (1.2 equiv) in anhydrous toluene is added the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), a suitable ligand (e.g., a phosphine ligand, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

The reaction mixture is degassed and heated to 100-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure linear tripeptide.

3.2. Key Transformation: Larock Macrocyclization

This is the crucial ring-closing step to form the 15-membered macrocycle of this compound.

Protocol:

-

To a solution of the linear tripeptide precursor (1.0 equiv) in anhydrous DMF is added palladium(II) acetate (Pd(OAc)₂, 0.2 equiv), triphenylphosphine (PPh₃, 0.4 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

The mixture is degassed with argon for 15-20 minutes.

-

The reaction is heated to 80-90 °C and stirred vigorously for 12-18 hours. The progress of the reaction is monitored by LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is diluted with ethyl acetate and washed with water (3 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the protected this compound.

3.3. Final Deprotection

This final step removes the protecting groups to yield the natural product, this compound.

Protocol:

-

The protected this compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂; typically 1:1 v/v).

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 10 mL) to remove residual TFA.

-

The crude product is purified by preparative HPLC to afford this compound as a pure solid.

Signaling Pathway Implication

This compound has been shown to induce vacuole fragmentation in tobacco BY-2 cells. While the precise signaling pathway is still under investigation, it is known to be an actin-independent process.[2] This suggests that this compound may interact with components of the vacuolar trafficking or fusion machinery.

Caption: Postulated signaling pathway for this compound-induced vacuole fragmentation.

Disclaimer: The experimental protocols provided are based on the available literature and are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken. The specific reaction conditions and yields may require optimization. For precise and detailed experimental procedures and characterization data, please refer to the supplementary information of the primary publication: Ogawa, H., Nagata, Y., & Nakamura, H. (2024). Modular, Scalable Total Synthesis of this compound. Chinese Journal of Chemistry.

References

Neopetromin: A Novel Modulator of Vacuolar Dynamics for Cell Biology Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp. This unique natural product has been identified as a potent inducer of vacuole fragmentation in plant cells, a process that is fundamental to cellular homeostasis, stress response, and development. Notably, this activity of this compound has been observed to be independent of the actin cytoskeleton, suggesting a novel mechanism of action that could be of significant interest in cell biology research and drug discovery. These application notes provide an overview of the known and potential applications of this compound in cell biology, along with detailed protocols to investigate its effects on vacuolar dynamics and associated signaling pathways.

Principle of Action

The precise molecular mechanism of this compound is yet to be fully elucidated. However, its ability to induce vacuole fragmentation in an actin-independent manner in tobacco BY-2 cells points towards the modulation of specific signaling pathways that regulate membrane fission and fusion events of the vacuole. Research on vacuolar dynamics in other model organisms, such as yeast, has revealed that actin-independent fragmentation is often mediated by the phosphoinositide signaling pathway, particularly through the action of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). This lipid second messenger is known to be a key regulator of vacuolar/lysosomal size and morphology. It is hypothesized that this compound may directly or indirectly influence the enzymes involved in PtdIns(3,5)P2 metabolism, leading to vacuole fragmentation.

Potential Applications in Cell Biology Research

-

Investigation of Vacuolar Dynamics: this compound can be utilized as a chemical tool to induce and study the molecular machinery of vacuole fragmentation.

-

Elucidation of Phosphoinositide Signaling: Its specific mode of action could be leveraged to dissect the roles of different phosphoinositides in regulating organelle morphology.

-

Drug Discovery: As vacuolar/lysosomal dysfunction is implicated in various diseases, including neurodegenerative disorders and cancer, compounds that modulate vacuolar dynamics like this compound could represent novel therapeutic leads.

-

Comparative Biology: Studying the effects of this compound across different cell types (plant, yeast, mammalian) could reveal conserved and divergent mechanisms of vacuolar regulation.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the efficacy of this compound. The following table is provided as a template for researchers to systematically record their experimental findings.

| Parameter | Cell Type | Concentration (µM) | Observation | Quantitative Measurement (e.g., % of cells with fragmented vacuoles, number of vacuoles per cell) |

| Vacuole Fragmentation | Tobacco BY-2 | |||

| Saccharomyces cerevisiae | ||||

| Mammalian Cell Line (e.g., HeLa) | ||||

| EC50 for Vacuole Fragmentation | ||||

| Effect on PtdIns(3,5)P2 Levels |

Experimental Protocols

Protocol 1: Analysis of this compound-Induced Vacuole Fragmentation in Tobacco BY-2 Cells

Objective: To observe and quantify the effect of this compound on vacuole morphology in a plant cell model.

Materials:

-

Tobacco BY-2 cell suspension culture

-

This compound stock solution (in DMSO)

-

Brightfield microscope with a camera

-

Hemocytometer or cell counter

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Fluorescent vacuolar stain (e.g., FM4-64)

-

Confocal microscope (optional, for fluorescent imaging)

Procedure:

-

Cell Culture: Maintain a healthy, actively growing suspension culture of Tobacco BY-2 cells.

-

Treatment:

-

Sub-culture the cells into fresh medium 24 hours before the experiment.

-

On the day of the experiment, dilute the cells to a density of approximately 1 x 10^5 cells/mL.

-

Aliquot 1 mL of the cell suspension into microcentrifuge tubes.

-

Add this compound to final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only control.

-

Incubate the cells at 25°C with gentle shaking for various time points (e.g., 1, 4, 8, 24 hours).

-

-

Visualization:

-

(Optional) For fluorescent labeling, add FM4-64 to a final concentration of 5 µM and incubate for 30-60 minutes before observation.

-

Place a small aliquot of the cell suspension on a microscope slide.

-

Observe the cells under a brightfield or confocal microscope.

-

Capture images of multiple fields of view for each treatment condition.

-

-

Quantification:

-

From the captured images, count the number of cells exhibiting a fragmented vacuole phenotype (multiple small vacuoles) versus a single large central vacuole.

-

Calculate the percentage of cells with fragmented vacuoles for each concentration and time point.

-

Alternatively, count the number of vacuoles per cell for a subset of cells in each condition.

-

Protocol 2: Investigation of the Role of Phosphoinositide Signaling in this compound-Induced Vacuole Fragmentation

Objective: To determine if the effect of this compound on vacuole fragmentation is dependent on the phosphoinositide pathway.

Materials:

-

Yeast strain (Saccharomyces cerevisiae) with a fluorescently tagged vacuolar membrane protein (e.g., Vph1-GFP)

-

Yeast growth medium (YPD or synthetic complete medium)

-

This compound stock solution (in DMSO)

-

Inhibitors of phosphoinositide kinases (e.g., wortmannin for PI3K/PI4K, YM201636 for PIKfyve/Fab1)

-

Fluorescence microscope with a camera

-

96-well microplate reader (for quantitative analysis)

Procedure:

-

Yeast Culture: Grow the Vph1-GFP yeast strain to mid-log phase in the appropriate medium.

-

Inhibitor Pre-treatment:

-

Aliquot the yeast culture into a 96-well plate.

-

Add the phosphoinositide kinase inhibitors at their effective concentrations. Include a DMSO-only control.

-

Incubate for 30-60 minutes.

-

-

This compound Treatment:

-

Add this compound to the pre-treated and control wells at its effective concentration (determined in a preliminary experiment).

-

Incubate for the optimal time required to induce vacuole fragmentation.

-

-

Microscopy:

-

Observe the vacuolar morphology in each well using a fluorescence microscope.

-

Capture images to document the effects of the inhibitors on this compound-induced fragmentation.

-

-

Quantitative Analysis:

-

Assess the degree of vacuole fragmentation by analyzing the GFP signal. A fragmented phenotype will result in a more diffuse and punctate fluorescence pattern.

-

This can be quantified using image analysis software to measure the number and size of fluorescent puncta per cell.

-

Visualizations

Caption: Hypothesized signaling pathway for this compound-induced vacuole fragmentation.

Caption: General experimental workflow for studying this compound's effects.

Application Notes and Protocols for Studying Vacuolar Dynamics with Neopetromin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp. Recent studies have identified its potent activity in inducing vacuolar fragmentation in plant cells, specifically in tobacco BY-2 cells.[1] This effect is notably independent of the actin cytoskeleton, suggesting a unique mechanism of action that makes this compound a valuable tool for investigating the molecular pathways governing vacuolar dynamics.[1]

These application notes provide detailed protocols for utilizing this compound to study vacuole fragmentation, vacuolar pH, and to explore the potential signaling pathways involved. The methodologies are designed for use in tobacco BY-2 cells but can be adapted for other plant and yeast model systems.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from experiments using this compound.

Table 1: Quantification of this compound-Induced Vacuolar Fragmentation

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Percentage of Cells with Fragmented Vacuoles (%) | Average Number of Vacuoles per Cell |

| Vehicle Control (DMSO) | 0 | 1 | ||

| This compound | 1 | 1 | ||

| This compound | 5 | 1 | ||

| This compound | 10 | 1 | ||

| This compound | 10 | 3 | ||

| This compound | 10 | 6 |

Table 2: Effect of this compound on Vacuolar pH

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Average Vacuolar pH | Standard Deviation |

| Vehicle Control (DMSO) | 0 | 1 | ||

| This compound | 10 | 1 | ||

| This compound + Concanamycin A (V-ATPase Inhibitor) | 10 + 0.1 | 1 | ||

| Positive Control (NH4Cl) | 20 mM | 0.5 |

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced Vacuolar Fragmentation in Tobacco BY-2 Cells

Objective: To visualize and quantify the effect of this compound on vacuolar morphology in real-time.

Materials:

-

Tobacco BY-2 (Bright Yellow-2) cell suspension culture

-

This compound stock solution (e.g., 10 mM in DMSO)

-

FM4-64 dye (for vacuolar membrane staining)

-

Confocal laser scanning microscope

-

Glass-bottom dishes

-

Micropipettes

-

Cell culture medium (Murashige and Skoog medium supplemented with sucrose and 2,4-D)

Procedure:

-

Cell Preparation:

-

Subculture tobacco BY-2 cells 3-4 days before the experiment to ensure they are in the logarithmic growth phase.

-